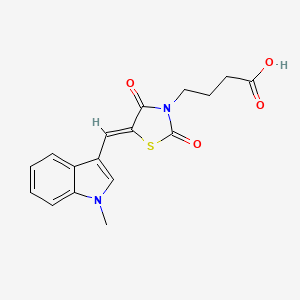

(Z)-4-(5-((1-methyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidin-3-yl)butanoic acid

Description

(Z)-4-(5-((1-methyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidin-3-yl)butanoic acid is a complex organic compound featuring an indole moiety, a dioxothiazolidine ring, and a butanoic acid group. This compound is of interest due to its potential biological and pharmaceutical applications.

Properties

IUPAC Name |

4-[(5Z)-5-[(1-methylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-18-10-11(12-5-2-3-6-13(12)18)9-14-16(22)19(17(23)24-14)8-4-7-15(20)21/h2-3,5-6,9-10H,4,7-8H2,1H3,(H,20,21)/b14-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTWYQGVKDOAHN-ZROIWOOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=O)S3)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole derivative. One common approach is the condensation of 1-methyl-1H-indole-3-carboxaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the addition of butanoic acid under controlled conditions.

Industrial Production Methods

On an industrial scale, the synthesis process is optimized for efficiency and yield. This involves using high-purity starting materials, precise temperature control, and efficient purification techniques to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : Conversion of the indole ring to its corresponding oxindole derivative.

Reduction: : Reduction of the dioxothiazolidine ring to a thiazolidine derivative.

Substitution: : Replacement of the butanoic acid group with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

Oxidation: : Oxindole derivatives.

Reduction: : Thiazolidine derivatives.

Substitution: : A wide range of functionalized derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, the introduction of various substituents on the indole ring can enhance antifungal activity. A study indicated that modifications such as replacing a methyl group with a hydroxybenzene moiety improved the compound's efficacy against fungal strains . This suggests that (Z)-4-(5-((1-methyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidin-3-yl)butanoic acid could be further optimized for antimicrobial applications.

Anti-inflammatory Properties

The compound has shown promise as a potential anti-inflammatory agent. Research involving molecular docking studies has suggested that it may act as an inhibitor of 5-lipoxygenase, an enzyme implicated in inflammatory responses . This positions this compound as a candidate for developing new anti-inflammatory drugs.

Anticancer Potential

Thiazolidinone derivatives have been explored for their anticancer properties. The structural features of this compound suggest potential interactions with cancer cell signaling pathways. Studies have indicated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth . Further research is needed to evaluate the specific mechanisms through which this compound exerts anticancer effects.

Case Study 1: Synthesis and Evaluation

A recent study synthesized several thiazolidinone derivatives, including variants of this compound. The synthesized compounds were evaluated for their biological activities using in vitro assays against various pathogens and cancer cell lines. The results indicated that specific modifications led to enhanced biological activity compared to the parent compound .

Case Study 2: In Silico Studies

In silico modeling studies have been conducted to predict the binding affinities of this compound with target proteins involved in inflammation and cancer progression. These studies provided insights into the molecular interactions and helped identify promising analogs for further development .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the indole ring and the dioxothiazolidine group. Similar compounds include:

Indole-3-carboxaldehyde derivatives

Thiazolidine-2,4-dione derivatives

Butanoic acid derivatives

Biological Activity

(Z)-4-(5-((1-methyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidin-3-yl)butanoic acid is a compound that incorporates a thiazolidinone moiety, which has been recognized for its diverse biological activities. Thiazolidinones are known to exhibit a range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure

The structure of this compound can be broken down into its key components:

- Thiazolidinone Core : Known for its biological significance.

- Indole Substituent : Imparts additional biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including those similar to this compound. For instance:

-

Cell Line Studies : Research indicates that compounds with thiazolidinone structures can induce apoptosis in various cancer cell lines such as A549 (lung cancer) and SH-SY5Y (neuroblastoma) through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Cell Line Concentration Range Observed Effect A549 10 nM - 100 µM Dose-dependent metabolic decrease SH-SY5Y Micromolar Limited effect on metabolic activity

Antimicrobial Activity

Thiazolidinones have also been explored for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains:

- Testing Method : Cup plate agar diffusion method was employed to evaluate antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 40 µg/ml |

| Escherichia coli | 40 µg/ml |

Anti-inflammatory Activity

The thiazolidinone moiety is also recognized for its anti-inflammatory effects. Compounds containing this structure have been reported to inhibit inflammatory pathways, potentially making them candidates for treating conditions like arthritis and psoriasis .

The mechanisms by which this compound exerts its biological effects include:

- ROS Generation : Induction of oxidative stress leading to apoptosis in cancer cells.

- Inhibition of Enzymatic Activity : Certain derivatives inhibit enzymes involved in inflammatory processes.

- Receptor Modulation : Potential modulation of receptors such as the aryl hydrocarbon receptor (AHR), which plays a role in immune responses .

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | Higher yields at 80°C |

| Solvent | Acetic acid | Minimizes by-products |

| Catalyst | Sodium acetate | Accelerates condensation |

Advanced: How can structural contradictions in NMR data for this compound be resolved?

Answer:

Discrepancies in NMR signals (e.g., Z/E isomerism or tautomerism) require:

- Multi-Technique Validation : Combine H NMR, C NMR, and 2D-COSY to resolve overlapping peaks. For example, the methylene proton in the thiazolidinone ring typically appears at δ 7.2–7.5 ppm .

- Computational Modeling : Compare experimental spectra with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) to confirm stereochemistry .

- X-ray Crystallography : Definitive confirmation of the Z-configuration via single-crystal analysis .

Basic: What analytical techniques are critical for characterizing purity and stability?

Answer:

- HPLC : Use a C18 column with UV detection at 254 nm; retention times vary between 8–12 minutes for analogs .

- Thermal Analysis : Differential scanning calorimetry (DSC) reveals melting points (~175–250°C) and decomposition thresholds .

- Mass Spectrometry : ESI-MS in negative mode typically shows [M-H]⁻ peaks matching theoretical molecular weights (e.g., m/z 413.3 for C₁₉H₁₅N₂O₄S₂) .

Advanced: How do substituents on the indole ring influence biological activity?

Answer:

Structure-activity relationship (SAR) studies indicate:

- Methyl Group at N1 : Enhances metabolic stability by reducing CYP450 oxidation .

- Electron-Withdrawing Groups : Substitutions like chloro or nitro on the indole ring increase antibacterial potency (e.g., MIC 8 µg/mL vs. S. aureus) .

- Comparative Data : Analogs with benzylidene moieties show 2–3x higher anti-inflammatory activity (IC₅₀ 12 µM vs. COX-2) than non-substituted derivatives .

Q. Table 2: Biological Activity of Analogous Compounds

| Compound | Modification | IC₅₀ (COX-2) | MIC (S. aureus) |

|---|---|---|---|

| A | 4-Chlorobenzylidene | 15 µM | 10 µg/mL |

| B | 4-Methoxybenzylidene | 25 µM | 20 µg/mL |

| Target | 1-Methylindole | Pending data | Pending data |

Basic: What are common pitfalls in assessing in vitro biological activity?

Answer:

- Solubility Issues : Use DMSO stock solutions (<1% v/v) to avoid cytotoxicity artifacts .

- Assay Interference : Thiazolidinone cores may chelate metal ions in enzymatic assays; include EDTA controls .

- Metabolic Instability : Pre-incubate with liver microsomes to identify rapid degradation (e.g., t₁/₂ < 30 min) .

Advanced: How can computational methods guide the optimization of pharmacokinetic properties?

Answer:

- ADME Prediction : Tools like SwissADME predict poor oral bioavailability (30–40%) due to high logP (>3.5) .

- Molecular Dynamics : Simulate binding to PPARγ or HDACs to prioritize analogs with stronger hydrogen-bond interactions .

- Metabolite Identification : CypReact forecasts oxidative metabolites, guiding structural modifications to block vulnerable sites .

Basic: What strategies mitigate low yields in final synthetic steps?

Answer:

- By-Product Analysis : Use LC-MS to identify dimers or oxidized species; add antioxidants like BHT .

- Microwave-Assisted Synthesis : Reduce reaction time from 5 hours to 30 minutes while maintaining 70% yield .

- Column Chromatography : Optimize eluent ratios (e.g., hexane/EtOAc 3:1) to separate diastereomers .

Advanced: What mechanistic insights explain contradictory cytotoxicity data across cell lines?

Answer:

- Cell-Specific Uptake : Measure intracellular concentrations via LC-MS; MDA-MB-231 cells show 2x higher accumulation than HEK293 .

- Apoptosis Pathways : Western blotting reveals caspase-3 activation in HeLa but not in A549 cells, suggesting p53 dependency .

- Redox Cycling : ESR spectroscopy detects ROS generation in HL-60 cells, correlating with IC₅₀ shifts under hypoxic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.